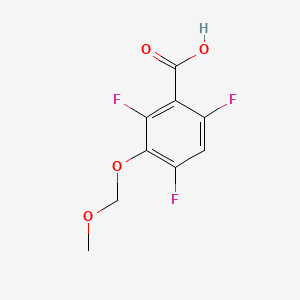
2,4,6-Trifluoro-3-(methoxymethoxy)benzoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,4,6-Trifluoro-3-(methoxymethoxy)benzoic acid is a fluorinated aromatic compound with the molecular formula C9H7F3O4 It is characterized by the presence of three fluorine atoms and a methoxymethoxy group attached to a benzoic acid core
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,4,6-Trifluoro-3-(methoxymethoxy)benzoic acid typically involves the introduction of fluorine atoms and the methoxymethoxy group onto a benzoic acid derivative. One common method includes the following steps:
Fluorination: Starting with a suitable benzoic acid derivative, fluorine atoms are introduced using reagents such as elemental fluorine or fluorinating agents like sulfur tetrafluoride.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and safety. Large-scale production often employs continuous flow reactors and automated systems to ensure consistent quality and yield.
Análisis De Reacciones Químicas
Types of Reactions
2,4,6-Trifluoro-3-(methoxymethoxy)benzoic acid undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation to form quinones or reduction to form hydroquinones.
Esterification and Amidation: The carboxylic acid group can react with alcohols to form esters or with amines to form amides.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Esterification: Alcohols in the presence of acid catalysts like sulfuric acid.
Amidation: Amines in the presence of coupling agents like dicyclohexylcarbodiimide.
Major Products
Substitution: Formation of various substituted benzoic acids.
Oxidation: Formation of trifluoroquinones.
Reduction: Formation of trifluorohydroquinones.
Esterification: Formation of methyl or ethyl esters.
Amidation: Formation of amides with different amine groups.
Aplicaciones Científicas De Investigación
2,4,6-Trifluoro-3-(methoxymethoxy)benzoic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex fluorinated compounds.
Biology: Investigated for its potential as a bioactive molecule in drug discovery.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as fluorinated polymers and coatings.
Mecanismo De Acción
The mechanism of action of 2,4,6-Trifluoro-3-(methoxymethoxy)benzoic acid depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The presence of fluorine atoms can enhance the compound’s lipophilicity and metabolic stability, improving its pharmacokinetic properties.
Comparación Con Compuestos Similares
Similar Compounds
- 2,4,5-Trifluoro-3-methoxybenzoic acid
- 2,4,6-Trifluorobenzoic acid
- 2-(Trifluoromethyl)benzoic acid
Uniqueness
2,4,6-Trifluoro-3-(methoxymethoxy)benzoic acid is unique due to the combination of three fluorine atoms and a methoxymethoxy group, which imparts distinct chemical and physical properties. This combination can influence the compound’s reactivity, solubility, and potential biological activity, making it a valuable compound for various applications.
Propiedades
Fórmula molecular |
C9H7F3O4 |
|---|---|
Peso molecular |
236.14 g/mol |
Nombre IUPAC |
2,4,6-trifluoro-3-(methoxymethoxy)benzoic acid |
InChI |
InChI=1S/C9H7F3O4/c1-15-3-16-8-5(11)2-4(10)6(7(8)12)9(13)14/h2H,3H2,1H3,(H,13,14) |
Clave InChI |
VEMDBEOESJBEHK-UHFFFAOYSA-N |
SMILES canónico |
COCOC1=C(C=C(C(=C1F)C(=O)O)F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


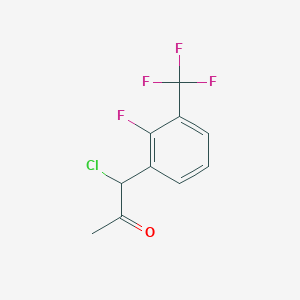
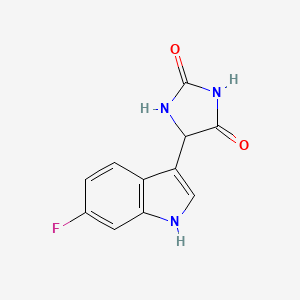

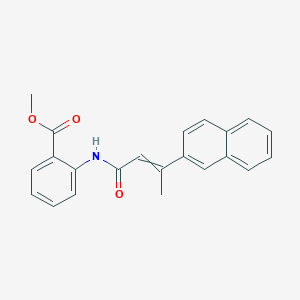

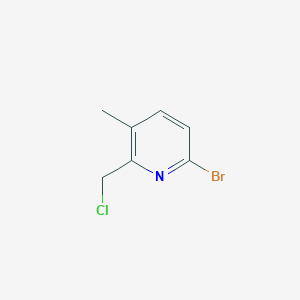
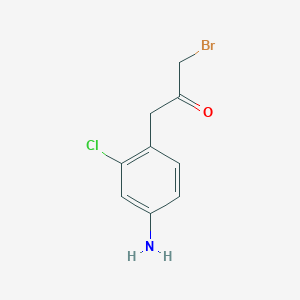
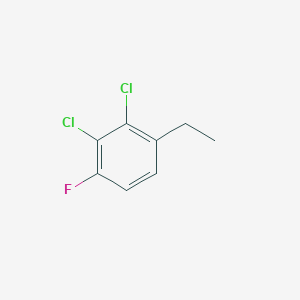
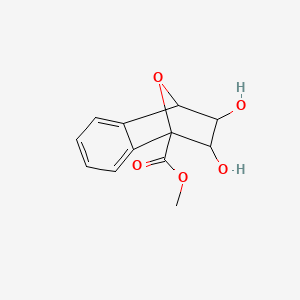
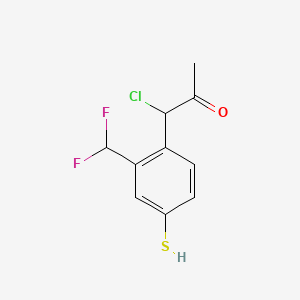
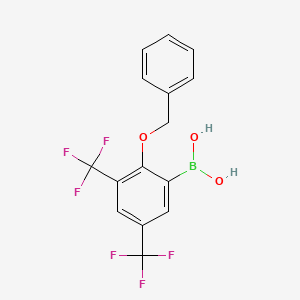
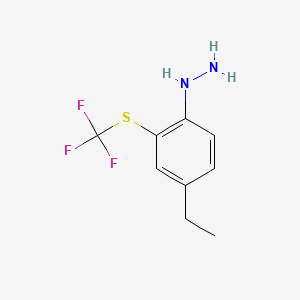
![Bicyclo[2.1.1]hexan-1-ol](/img/structure/B14038969.png)
![(4'S)-Ethyl 1'-benzyl-8-methoxyspiro[chroman-4,3'-pyrrolidine]-4'-carboxylate](/img/structure/B14038970.png)
